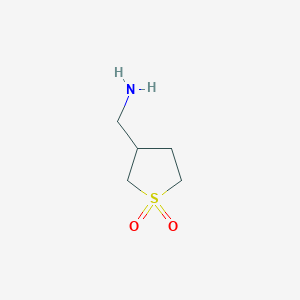

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTRDJGHVGMYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378195 | |

| Record name | 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45697-13-0 | |

| Record name | 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with formaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, it can be oxidized to form sulfoxides and sulfones or reduced to yield corresponding thiols .

Medicinal Chemistry

Research has identified potential therapeutic applications of this compound in developing novel bioactive compounds. Studies have focused on its role as an antioxidant response element activator, with derivatives showing enhanced potency compared to standard compounds . The compound has been evaluated for its antimicrobial and anticancer properties, demonstrating significant activity against various pathogens and cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against gram-positive bacteria |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines |

| Neuroprotective | Potential protective effects in neurodegenerative models |

Industrial Applications

In addition to its research uses, this compound finds applications in the production of various industrial chemicals. Its ability to act as an intermediate in synthesizing other compounds enhances its utility in industrial settings .

Case Study 1: Antioxidant Response Element Activation

A study optimized derivatives of 3-aminotetrahydrothiophene 1,1-dioxides for their ability to activate the antioxidant response element (ARE). The most efficacious analog demonstrated a significant increase in ARE activation potency without cytotoxicity towards human neuroblastoma cells . The findings suggest that structural modifications can enhance biological activity while maintaining safety profiles.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibits significant activity against both bacterial and fungal strains. Specifically, it showed superior efficacy against Bacillus species compared to standard antimicrobial agents . This positions the compound as a promising candidate for further development into therapeutic agents targeting infections.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfolane (Tetrahydrothiophene 1,1-dioxide)

- Structure: Lacks the aminomethyl group; simplest sulfone derivative of tetrahydrothiophene.

- Applications : Widely used as an industrial solvent due to its high polarity, thermal stability, and low volatility .

- Properties: Property Sulfolane 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide Boiling Point 285°C Not explicitly reported (likely lower due to NH2 group) Solubility Miscible with polar solvents Enhanced solubility in aqueous media due to NH2 Reactivity Inert under mild conditions Nucleophilic at NH2; participates in coupling reactions

- Key Difference: The absence of the aminomethyl group in sulfolane limits its utility in synthetic chemistry compared to the target compound, which is tailored for functionalization .

3-Methylsulfolane (3-Methyltetrahydrothiophene 1,1-dioxide)

- Structure: Contains a methyl group at the 3-position instead of aminomethyl.

- Applications : Used in high-temperature electrolytes and supercapacitors due to its stability .

- Comparison: The methyl group enhances hydrophobicity, making 3-methylsulfolane unsuitable for biological applications. this compound’s NH2 group allows peptide bond formation or Schiff base chemistry, enabling drug design .

N-Allyl-3-methyltetrahydrothiophenamine 1,1-dioxide Hydrochloride

- Structure : Features an allyl (-CH2CH=CH2) and methyl group at the 3-position, with a secondary amine .

- Applications : Investigated in medicinal chemistry for alkylation or cycloaddition reactions.

- Key Difference: The allyl group introduces π-bond reactivity (e.g., Diels-Alder), while the aminomethyl group in the target compound offers simpler functionalization pathways .

3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

- Reactivity: Less steric hindrance compared to the aminomethyl derivative, but reduced stability due to proximity of NH2 to the sulfone group.

- Applications: Used in heterocyclic synthesis, but the aminomethyl variant provides better control over regioselectivity .

Biological Activity

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound with significant biological activity, characterized by its unique tetrahydrothiophene ring and sulfone functional group. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₁NO₂S

- CAS Number : 45697-13-0

- Structural Characteristics : The compound consists of a tetrahydrothiophene ring with an amino group attached to the carbon chain, leading to its diverse reactivity and potential biological interactions.

This compound has been shown to interact with various biomolecules, influencing enzyme activity and stability. Key biochemical properties include:

- Enzyme Interaction : The compound can modulate the activity of proteases and hydrolases, impacting metabolic pathways.

- Stability : It exhibits relative stability under standard laboratory conditions but may degrade under extreme environments .

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Cell Signaling : It influences pathways related to apoptosis and cell proliferation, suggesting a role in cancer biology.

- Toxicity Studies : Acute studies in animal models have demonstrated that high doses can lead to significant physiological changes, including hypothermia and alterations in blood parameters .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Binding Affinity : The compound binds to specific sites on enzymes, which can either inhibit or activate their functions.

- Metabolic Pathways : Studies suggest that the metabolic pathway for this compound is saturable, indicating potential for dose-dependent effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Modulation | Influences protease and hydrolase activity |

| Cell Proliferation | Affects signaling pathways related to cell growth |

| Toxicological Impact | High doses lead to hypothermia and hematological changes in animal models |

Case Study Insights

- Acute Toxicity in Rodents : Inhalation studies showed an LC50 greater than 12,000 mg/m³ in rats, indicating a relatively low acute toxicity profile under certain conditions .

- Reproductive Toxicity : Studies indicated adverse effects on reproductive parameters at high doses (700 mg/kg), including decreased birth indices and increased stillbirths .

Potential Applications in Medicine

The unique structure of this compound positions it as a candidate for various pharmaceutical applications:

- Neuroprotective Agent : Preliminary studies suggest potential neuroprotective properties due to its structural similarities with other biologically active compounds.

- Drug Development : Its ability to modulate enzyme activity makes it a target for further exploration in drug design aimed at treating diseases like cancer and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide and its derivatives?

- Methodology : The compound can be synthesized via functionalization of tetrahydrothiophene 1,1-dioxide (sulfolane). Key steps include:

- Diels-Alder reactions : Use 2,3-dihydrothiophene 1,1-dioxide derivatives as dienophiles or dienes to form tri- or tetracyclic structures, which are then functionalized with aminomethyl groups .

- Nucleophilic substitution : Introduce the aminomethyl group via reactions with protected amines under basic conditions, followed by deprotection.

Q. How can the purity and stability of this compound be assessed during synthesis?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection at 210–230 nm for quantification.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C for sulfolane derivatives) .

- Karl Fischer Titration : Measure residual moisture, critical for hygroscopic intermediates.

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Key Findings :

- Metabolic Pathways : In vivo, sulfolane derivatives undergo hydroxylation (e.g., 3-hydroxy tetrahydrothiophene 1,1-dioxide) via cytochrome P450 enzymes, forming bioactive metabolites .

- Biological Targets : Derivatives exhibit anti-inflammatory and psychotropic activity by modulating GABA receptors or cyclooxygenase (COX) pathways .

- Experimental Design :

- In vitro assays : Use COX-1/COX-2 inhibition kits to quantify anti-inflammatory potential.

- Metabolite Profiling : Employ LC-MS/MS to track hydroxylated metabolites in hepatic microsomes .

Q. How do solvent properties of sulfolane derivatives impact reaction kinetics in non-aqueous systems?

- Thermodynamic Data :

- Solubility : Sulfolane exhibits high CO solubility (Henry’s law constant: 8.61 MPa at 303.15 K), making it suitable for carbon capture studies .

- Heat Capacity : Experimental values range from 303.1–555.1 J/mol·K, critical for designing exothermic reactions .

- Applications :

- NMR Solvent : Use deuterated sulfolane for high-temperature () studies of fluxional organometallic complexes .

Q. What challenges arise in analyzing stereochemical outcomes of Diels-Alder reactions involving sulfolane-based dienophiles?

- Data Contradictions :

- Regioselectivity : Electron-withdrawing sulfone groups favor endo transition states, but steric hindrance from aminomethyl substituents may reverse selectivity .

- Resolution Strategies :

- X-ray Crystallography : Determine absolute configuration of cycloadducts.

- DFT Calculations : Compare experimental vs. theoretical transition-state energies to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.